molecular formula C₂₂H₁₇D₁₀NO₄ B1157788 3'-Desethoxy-drotaverine-d10

3'-Desethoxy-drotaverine-d10

Cat. No.: B1157788
M. Wt: 379.52
Attention: For research use only. Not for human or veterinary use.
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Description

3'-Desethoxy-drotaverine-d10 is a deuterated analog of a Drotaverine-related compound and is supplied as a high-purity chemical reference standard. This product is essential for advanced analytical applications, particularly as an internal standard for the quantitative analysis of Drotaverine and its metabolites using techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS). The incorporation of ten deuterium atoms provides a distinct mass shift that enables highly accurate and reliable quantification, minimizing matrix effects and improving analytical precision during method development and validation. As an impurity reference material, this compound aids in the identification and characterization of the desethoxy metabolite and related substances during the synthesis and formulation stages of drug development. Its use ensures traceability and compliance with rigorous pharmacopeial and regulatory guidelines (e.g., ICH) for quality control. This product is intended solely for professional laboratory research by qualified personnel. It is not approved for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C₂₂H₁₇D₁₀NO₄

Molecular Weight

379.52

Synonyms

5-[(6,7-diethoxy-3,4-dihydro-1-isoquinolinyl)methyl]-2-ethoxyphenol-d10

Origin of Product

United States

Synthetic Pathways and Isotopic Characterization of 3 Desethoxy Drotaverine D10

Methodologies for the Chemical Synthesis of Deuterium-Labeled Benzylisoquinoline Derivatives

The synthesis of deuterium-labeled benzylisoquinoline derivatives such as 3'-Desethoxy-drotaverine-d10 involves a multi-step process that combines the construction of the core benzylisoquinoline scaffold with specific deuterium (B1214612) incorporation strategies. The benzylisoquinoline alkaloids are a diverse group of natural products, and their synthesis has been extensively studied, providing a strong foundation for the preparation of labeled analogs. nih.gov

Specific Synthetic Routes for this compound

A plausible synthetic route for this compound can be conceptualized based on established methods for isoquinoline (B145761) synthesis, most notably the Bischler-Napieralski reaction. wikipedia.orgorganic-chemistry.orgjk-sci.com This reaction involves the cyclization of a β-arylethylamide in the presence of a dehydrating agent to form a 3,4-dihydroisoquinoline (B110456).

The synthesis would commence with the preparation of the two key precursor fragments: a deuterated phenethylamine (B48288) derivative and a deuterated phenylacetic acid derivative.

Synthesis of the Deuterated Phenethylamine Moiety:

The synthesis of the required 3,4-di(ethoxy-d5)phenethylamine would start from 3,4-dihydroxyphenethylamine (dopamine). The two hydroxyl groups would be ethylated using a deuterated ethylating agent, such as ethyl-d5 iodide or diethyl-d10 sulfate, under Williamson ether synthesis conditions. youtube.comstudy.com

Synthesis of the Deuterated Phenylacetic Acid Moiety:

The second fragment, 3-(ethoxy-d5)phenylacetic acid, would be prepared starting from 3-hydroxyphenylacetic acid. The hydroxyl group would be ethylated with a deuterated ethylating agent (e.g., ethyl-d5 bromide) to yield the desired deuterated precursor.

Assembly and Cyclization:

The two deuterated fragments would then be coupled to form the corresponding amide. This amide would subsequently undergo a Bischler-Napieralski cyclization, likely using a dehydrating agent like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA), to form the 3,4-dihydroisoquinoline ring system. wikipedia.orgorganicreactions.org The resulting intermediate would be this compound.

A schematic representation of this proposed synthetic pathway is outlined below:

StepReactantsReagents and ConditionsProduct
1a3,4-DihydroxyphenethylamineEthyl-d5 iodide, Base (e.g., K₂CO₃), Solvent (e.g., Acetone)3,4-Di(ethoxy-d5)phenethylamine
1b3-Hydroxyphenylacetic acidEthyl-d5 bromide, Base (e.g., NaOH), Solvent (e.g., Ethanol/Water)3-(Ethoxy-d5)phenylacetic acid
23,4-Di(ethoxy-d5)phenethylamine, 3-(Ethoxy-d5)phenylacetic acidCoupling agent (e.g., DCC, EDC), Solvent (e.g., CH₂Cl₂)N-(2-(3,4-Di(ethoxy-d5)phenyl)ethyl)-2-(3-(ethoxy-d5)phenyl)acetamide
3N-(2-(3,4-Di(ethoxy-d5)phenyl)ethyl)-2-(3-(ethoxy-d5)phenyl)acetamidePOCl₃ or PPA, RefluxThis compound

Precursor Compounds and Reaction Optimization in Deuteration

The key precursor compounds for the synthesis of this compound are the deuterated ethylating agents and the starting phenolic compounds. The choice of deuterated ethylating agent (e.g., ethyl-d5 iodide, ethyl-d5 bromide, diethyl-d10 sulfate) will depend on reactivity and commercial availability.

Reaction Temperature and Time: The ethylation reactions need to be driven to completion to ensure full conversion of the hydroxyl groups. For the Bischler-Napieralski cyclization, the temperature and reaction time are crucial to avoid side reactions. jk-sci.com

Choice of Base and Solvent: In the Williamson ether synthesis steps, the choice of base and solvent can significantly impact the reaction efficiency. Phase-transfer catalysis could be employed to enhance the reaction rate. researchgate.net

Purity of Deuterated Reagents: The isotopic purity of the deuterated ethylating agents is paramount to achieving high isotopic enrichment in the final product.

Rigorous Characterization of Isotopic Purity and Chemical Identity

Advanced Spectroscopic Techniques for Deuterium Incorporation Verification (e.g., D-NMR, Mass Spectrometry)

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is a primary tool for determining the level of deuterium incorporation. The molecular ion peak in the mass spectrum of this compound would be expected at an m/z value 10 units higher than its non-deuterated counterpart. By analyzing the isotopic cluster of the molecular ion, the percentage of d10, as well as the presence of lower deuterated species (d0 to d9), can be quantified. Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and confirm the location of the deuterium labels on the ethoxy groups by observing the corresponding mass shifts in the fragment ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR (Proton NMR): The ¹H NMR spectrum is used to confirm the chemical structure and to verify the absence of proton signals at the deuterated positions. For this compound, the signals corresponding to the ethyl groups' protons should be significantly diminished or absent.

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, providing definitive evidence of deuterium incorporation and can be used to confirm the positions of the deuterium atoms within the molecule.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum confirms the carbon skeleton of the molecule. The signals for the carbon atoms bonded to deuterium will show a characteristic splitting pattern (C-D coupling) and a slight upfield shift compared to the non-deuterated compound.

A study on the structural determination of drotaverine hydrochloride using NMR provides valuable reference data for the expected chemical shifts of the core structure. organic-chemistry.org

Chromatographic Purity Assessment of Synthesized Standards

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC coupled with a suitable detector (e.g., UV or mass spectrometry) is the standard method for assessing the chemical purity of the synthesized this compound. A gradient elution method can be developed to separate the target compound from any starting materials, reagents, and potential side products. The peak area of the main compound relative to the total peak area of all components in the chromatogram provides a measure of its chemical purity.

An example of a suitable HPLC method for drotaverine and its impurities has been reported, which could be adapted for the analysis of this compound.

ParameterCondition
Column C18 reversed-phase
Mobile Phase Gradient of aqueous buffer and organic solvent (e.g., acetonitrile (B52724) or methanol)
Detection UV at a suitable wavelength or Mass Spectrometry
Flow Rate Typically 0.5 - 1.5 mL/min
Temperature Controlled, e.g., 25-40 °C

By employing these rigorous synthetic and analytical methodologies, this compound can be prepared with high chemical and isotopic purity, making it a reliable standard for demanding research applications.

Advanced Analytical Methodologies Employing 3 Desethoxy Drotaverine D10 As a Reference Standard

Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS) Methods

LC-MS, especially when coupled with tandem mass spectrometry (LC-MS/MS), is the preferred technique for the sensitive and selective quantification of drugs and their metabolites in complex biological matrices like plasma and urine. nih.govrjptonline.org The development of robust LC-MS methods is critical for pharmacokinetic and metabolic studies.

Integration of 3'-Desethoxy-drotaverine-d10 as an Internal Standard in LC-MS/MS for Metabolite Quantification

The primary advantage of using a stable isotope-labeled internal standard like this compound is its ability to compensate for variability throughout the analytical process. lcms.czclearsynth.com Deuterated standards co-elute with the non-deuterated analyte, meaning they experience identical conditions during extraction, chromatography, and ionization. clearsynth.com This co-elution ensures that any loss of analyte during sample preparation or fluctuations in instrument response (such as matrix-induced ionization suppression) is mirrored by the internal standard.

In practice, a known concentration of this compound is added to each sample at the beginning of the preparation process. Quantification is then based on the ratio of the peak area of the analyte to the peak area of the internal standard, rather than the absolute response of the analyte. This ratiometric approach significantly improves the accuracy and precision of the results. clearsynth.com

Optimization of Chromatographic Separation Parameters for Drotaverine Metabolites

Achieving efficient chromatographic separation of drotaverine and its metabolites from endogenous components in the biological matrix is crucial for minimizing interference and ensuring accurate quantification. carta-evidence.orgnih.gov Reversed-phase high-performance liquid chromatography (RP-HPLC) is commonly employed for this purpose. nih.govijpbs.com

Optimization involves the careful selection of several parameters:

Column: C18 columns are frequently used due to their hydrophobicity, which provides good retention for molecules like drotaverine. nih.govrjptonline.org Column dimensions and particle size are selected to balance resolution, analysis time, and backpressure.

Mobile Phase: The mobile phase typically consists of an aqueous component (often with a buffer like ammonium (B1175870) acetate (B1210297) or formic acid to control pH and improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. nih.govresearchgate.netijpbs.com The gradient or isocratic elution profile is optimized to achieve the best separation between drotaverine, its metabolites, and the internal standard.

Flow Rate and Temperature: These are adjusted to optimize separation efficiency and run time. A typical flow rate might be between 0.4 and 1.0 mL/min. nih.govnih.gov

The following interactive table summarizes typical chromatographic conditions reported in various studies for the analysis of drotaverine, which would be applicable for methods involving its metabolites and deuterated standards.

Table 1: Examples of Chromatographic Conditions for Drotaverine Analysis

Column TypeMobile PhaseFlow Rate (mL/min)DetectionReference
Kinetex C18 (50x3mm, 2.6µm)0.2% Formic acid in water : Acetonitrile (65:35 v/v)0.4MS/MS nih.gov
XTerra RP18 (150 x 4.6 mm, 5 µm)0.02 M KH2PO4 (pH 3.0) : Acetonitrile (Gradient)1.0PDA (UV) nih.gov
X-Bridge C18 (150mm x 4.6mm, 5µm)Phosphate buffer : Methanol (30:70 v/v)1.0UV ijpbs.com
C8 YMC (150 × 4.6 mm, 5 µm)0.2% Formic acid : Methanol (55:45 v/v)1.0UV researchgate.net

Mass Spectrometric Detection Strategies for Deuterated and Non-Deuterated Species

Tandem mass spectrometry (MS/MS) is used for its high selectivity and sensitivity. The most common mode of operation for quantitative analysis is Multiple Reaction Monitoring (MRM). nih.govresearchgate.net In MRM, the first quadrupole (Q1) is set to isolate a specific parent ion (the protonated molecule, [M+H]⁺), which is then fragmented in the collision cell (Q2). The third quadrupole (Q3) is then set to detect a specific, characteristic fragment ion.

For the analysis of drotaverine and its deuterated standard, specific MRM transitions would be established:

Analyte (e.g., Drotaverine): A transition would be optimized, for example, monitoring the parent ion m/z 398.2 and a stable product ion. rjptonline.org

Internal Standard (this compound): The parent ion for this standard would be expected at m/z + 10 mass units compared to its non-deuterated counterpart, reflecting the ten deuterium (B1214612) atoms. The fragmentation pattern is generally similar to the analyte, and a corresponding stable fragment ion would be selected for monitoring. This mass difference ensures that the analyte and the internal standard are detected independently without cross-talk.

Electrospray ionization (ESI) in the positive ion mode is typically used for this class of compounds. nih.govresearchgate.net

Method Validation Criteria for Quantitative Bioanalytical Applications

Before a bioanalytical method can be used for sample analysis, it must undergo rigorous validation to ensure its reliability, as per guidelines from regulatory bodies like the ICH. nih.govijpbs.com Key validation parameters include:

Specificity and Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.

Linearity: The method should produce results that are directly proportional to the concentration of the analyte over a defined range. A correlation coefficient (r²) of >0.99 is typically required. rjptonline.orgrjptonline.org

Accuracy and Precision: Accuracy refers to how close the measured value is to the true value, while precision measures the reproducibility of the results. Accuracy is often expressed as percent bias, and precision as the coefficient of variation (CV%), which should typically be below 15%. nih.govresearchgate.net

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision. rjptonline.org

Recovery: The efficiency of the extraction process.

Stability: The stability of the analyte in the biological matrix under various storage and handling conditions.

The following interactive table summarizes typical validation results from a validated LC-MS/MS method for drotaverine.

Table 2: Example of Bioanalytical Method Validation Parameters for Drotaverine

ParameterAcceptance Criteria / Typical ValueReference
Linearity Range2.24 - 448 ng/mL nih.gov
Correlation Coefficient (r²)> 0.997 nih.gov
Accuracy (Bias %)< 5.4% nih.govresearchgate.net
Precision (CV %)< 6.3% nih.govresearchgate.net
Lower Limit of Quantification (LLOQ)1.013 - 2.24 ng/mL nih.govrjptonline.org
Recovery91 - 98% nih.gov

Utilization in Other High-Resolution Analytical Techniques

While LC-MS is the dominant platform for this type of analysis, other techniques exist, though their applicability may be limited.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites (if applicable)

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. nih.govchemrxiv.org However, drotaverine and its expected metabolites are large, polar, and non-volatile molecules, making them unsuitable for direct GC-MS analysis. nih.gov

For GC-MS to be a viable option, a derivatization step would be necessary to convert the polar functional groups (such as hydroxyl groups on metabolites) into less polar, more volatile derivatives. chemrxiv.orgmdpi.com This process adds complexity and potential variability to the analysis. Given the excellent suitability of LC-MS for analyzing such compounds directly from biological fluids, GC-MS is not a commonly applied or practical technique for the quantification of drotaverine metabolites. Therefore, the use of this compound as a reference standard in GC-MS for this application is not considered a standard or advantageous methodology.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Metabolic Profiling in Research Systems

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique widely employed in metabolomics for the comprehensive analysis of metabolites in biological samples. nih.gov In quantitative NMR (qNMR), the use of internal standards is paramount for accurate and precise measurements of metabolite concentrations. nih.gov While specific research employing this compound in metabolic profiling is not extensively documented in publicly available literature, its utility can be inferred from the established principles of using deuterated internal standards in qNMR-based metabolomics.

Deuterated standards are ideal for qNMR because their NMR signals are distinct from those of the analytes of interest, minimizing spectral overlap and simplifying quantification. nih.gov When introduced into a biological sample, this compound would provide a set of reference signals with a known concentration, against which the concentrations of other metabolites can be accurately determined. The process involves comparing the integral of the analyte's NMR signal to the integral of the known standard's signal.

Key Advantages of Using Deuterated Standards like this compound in NMR Metabolic Profiling:

Accuracy and Precision: The use of an internal standard that is chemically similar to the analytes but isotopically distinct minimizes variations arising from sample preparation and instrumental analysis. crimsonpublishers.com

Reduced Matrix Effects: Biological matrices can be complex and affect the NMR signals of analytes. A co-dissolved internal standard experiences similar matrix effects, allowing for their effective compensation.

Traceability: The use of a well-characterized internal standard provides a traceable reference for the quantification of metabolites across different studies and laboratories.

The application of this compound would be particularly relevant in studies investigating the metabolic pathways of drotaverine or related pharmaceutical compounds. By introducing this deuterated standard, researchers can precisely quantify the parent drug and its metabolites, providing crucial insights into its absorption, distribution, metabolism, and excretion (ADME) profile.

Table 1: Theoretical Application of this compound in a qNMR Experiment for Metabolic Profiling

Parameter Description
Sample Type Biofluid (e.g., plasma, urine) or tissue extract from a research system administered with drotaverine.
Internal Standard This compound of a known, certified concentration.
NMR Experiment 1H NMR or other relevant NMR experiments for quantitative analysis.
Quantification Principle The concentration of an analyte is calculated based on the ratio of its NMR signal integral to the integral of the this compound signal, considering the number of protons contributing to each signal and the molecular weights.
Expected Outcome Accurate and precise quantification of drotaverine and its metabolites, facilitating a detailed understanding of its metabolic fate.

Applications in Quality Control (QC) and Analytical Method Validation (AMV) in Pharmaceutical Development

The quality and consistency of pharmaceutical products are of utmost importance. Reference standards play a pivotal role in the quality control (QC) and analytical method validation (AMV) processes during drug development and manufacturing. alfa-chemistry.com Stable isotope-labeled compounds, such as this compound, are particularly valuable in these settings. cleanchemlab.com

During the synthesis and storage of an active pharmaceutical ingredient (API) like drotaverine, related substances, including impurities and degradation products, can emerge. Regulatory authorities require the rigorous monitoring and control of these substances. 3'-Desethoxy-drotaverine is a known related substance of drotaverine. Its deuterated form, this compound, serves as an ideal internal standard for the accurate quantification of this and other related substances in the drotaverine API and its formulations. synzeal.comaxios-research.com

By spiking a known amount of this compound into a sample of drotaverine, analytical chemists can use techniques like High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) to precisely quantify the levels of unlabeled 3'-Desethoxy-drotaverine and other impurities. The deuterated standard co-elutes with the unlabeled analyte but is distinguished by its higher mass, allowing for accurate quantification even at trace levels and in complex matrices. nih.gov This ensures batch-to-batch consistency and provides a traceable record of impurity levels, which is essential for regulatory submissions. synzeal.com

Table 2: Use of this compound in Quality Control for Drotaverine

Analytical Task Role of this compound Analytical Technique
Impurity Profiling Internal standard for the quantification of 3'-Desethoxy-drotaverine and other related substances.HPLC-MS, GC-MS
Stability Studies Monitoring the formation of degradation products over time by providing a stable reference for quantification.HPLC-MS
Cleaning Validation Ensuring no carry-over of the API or its related substances between manufacturing batches.LC-MS/MS

Pharmacopoeias, such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.), establish official reference standards to ensure the quality of medicines. usp.orgedqm.eu These primary standards are highly characterized and serve as the benchmark for QC laboratories. While this compound itself may not be a primary pharmacopoeial standard, it is instrumental in the characterization and establishment of the non-labeled 3'-Desethoxy-drotaverine as a pharmacopoeial impurity reference standard.

The process of establishing a new reference standard involves rigorous testing to confirm its identity, purity, and potency. High-purity 3'-Desethoxy-drotaverine would be synthesized and then extensively analyzed using various techniques. In these analyses, this compound can be used as an internal standard to ensure the accuracy of the purity assessment. Once the non-labeled compound is fully characterized and its purity is assigned, it can be designated as a pharmacopoeial reference standard. edqm.eu

Furthermore, in routine pharmacopoeial testing, where the official monograph requires the quantification of 3'-Desethoxy-drotaverine in a drotaverine sample, the use of a deuterated internal standard like this compound in the analytical method would provide the highest level of accuracy and traceability, ensuring compliance with pharmacopoeial requirements.

Mechanistic Investigations into the Biotransformation of Drotaverine Using Deuterated Analogues

In Vitro Studies on the Metabolism of Drotaverine and its Derivatives

In vitro models, particularly those using human liver microsomes, are indispensable for characterizing the metabolic pathways of drugs in a controlled environment. researchgate.net These systems contain a rich complement of drug-metabolizing enzymes, allowing for the detailed study of individual reactions.

Identification of Hepatic Microsomal Enzymes (e.g., Cytochrome P450 isoforms) Involved in Des-ethoxylation Pathways

The des-ethoxylation of drotaverine is a critical step in its metabolism, leading to the formation of active and inactive metabolites. This process is primarily mediated by the cytochrome P450 (CYP450) superfamily of enzymes, which are responsible for the phase I metabolism of a vast array of xenobiotics. criver.comsemanticscholar.org While it is known that drotaverine undergoes extensive hepatic metabolism, specific studies identifying the particular CYP450 isoforms (e.g., CYP3A4, CYP2D6) responsible for the des-ethoxylation at the 3' position to form 3'-Desethoxy-drotaverine have not been detailed in the available scientific literature. Reaction phenotyping studies, which involve incubating the drug with a panel of recombinant human CYP450 enzymes, are typically employed to pinpoint the specific enzymes involved in such metabolic transformations. nih.gov

Characterization of Conjugation Reactions Leading to Glucuronidated Metabolites

Following phase I metabolism, drotaverine and its metabolites undergo phase II conjugation reactions, which facilitate their excretion from the body. The most prominent of these is glucuronidation, a process that attaches a glucuronic acid moiety to the molecule, thereby increasing its water solubility. In vitro studies have confirmed that drotaverine and its des-ethylated metabolites are extensively glucuronidated. drugbank.comnih.gov Animal studies have shown that in rats, the major metabolites identified in the bile, including 4'-desethyl-drotaverine, 6-desethyl-drotaverine, drotaveraldine, and 4'-desethyl-drotaveraldine, are all present as glucuronide conjugates. drugbank.comnih.gov This indicates that UDP-glucuronosyltransferases (UGTs), the enzymes responsible for glucuronidation, play a crucial role in the clearance of drotaverine.

Table 1: Major Metabolites of Drotaverine Identified in Rat Bile

MetaboliteConjugation Status
4'-desethyl-drotaverineGlucuronidated
6-desethyl-drotaverineGlucuronidated
DrotaveraldineGlucuronidated
4'-desethyl-drotaveraldineGlucuronidated

This table is based on data from animal studies and illustrates the primary metabolites of drotaverine that undergo glucuronidation. drugbank.comnih.gov

Elucidation of Metabolic Pathways of 3'-Desethoxy-drotaverine itself

Information regarding the specific metabolic pathways of 3'-Desethoxy-drotaverine is not available in the current scientific literature. It is plausible that this metabolite, once formed, would also be a substrate for phase II conjugation reactions, such as glucuronidation, similar to other drotaverine metabolites. Further in vitro studies using isolated 3'-Desethoxy-drotaverine as a substrate with human liver microsomes would be necessary to elucidate its metabolic fate.

Preclinical In Vivo Metabolism and Disposition Studies (e.g., animal models)

Preclinical in vivo studies, typically conducted in animal models such as rats and mice, are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug in a whole-organism context.

Tracing the Elimination and Excretion Profiles of Drotaverine Metabolites Using Deuterated Standards

The use of deuterated standards, such as 3'-Desethoxy-drotaverine-d10, is a state-of-the-art technique in pharmacokinetic studies. The deuterium (B1214612) atoms create a heavier version of the molecule that can be distinguished from its non-deuterated counterpart by mass spectrometry. This allows for precise tracing and quantification of the drug and its metabolites.

While the principle of using deuterated compounds to study drug metabolism is well-established, specific in vivo studies utilizing deuterated drotaverine or its metabolites to trace their elimination and excretion profiles are not described in the available literature. However, studies using radiolabeled drotaverine (¹⁴C-drotaverine) in rats have provided valuable insights into its disposition. These studies have shown that after administration, the majority of the radioactivity is excreted in the feces (approximately 67%), with a smaller portion eliminated in the urine (approximately 20%). drugbank.comnih.govresearchgate.net This excretion pattern is consistent with the extensive biliary excretion of its glucuronidated metabolites.

Table 2: Excretion Profile of Drotaverine in Rats

Excretion RoutePercentage of Administered Dose
Feces~67%
Urine~20%

This table summarizes the primary routes of excretion for drotaverine and its metabolites in rats, based on studies with radiolabeled compounds. drugbank.comnih.govresearchgate.net

Quantitative Analysis of Metabolite Levels in Biological Matrices from Experimental Systems

In the study of drotaverine's biotransformation, the accurate quantification of its metabolites in biological samples is crucial for understanding its pharmacokinetic profile. The use of stable isotope-labeled internal standards, such as this compound, is a cornerstone of modern bioanalytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). This approach ensures high precision and accuracy by correcting for variations during sample preparation and analysis.

The compound this compound is not a metabolite itself but rather a deuterated analogue of the drotaverine metabolite, 3'-Desethoxy-drotaverine. In quantitative studies, a known concentration of this compound is added to each biological sample (a process called "spiking") at the beginning of the sample preparation procedure. Because it is chemically identical to the actual metabolite, it behaves similarly during extraction, chromatography, and ionization. However, due to the presence of ten deuterium atoms, it has a higher mass. This mass difference allows the mass spectrometer to detect and measure the metabolite and the internal standard independently.

By comparing the instrument's response for the metabolite to the response for the known amount of the internal standard, researchers can precisely calculate the concentration of the 3'-Desethoxy-drotaverine metabolite in the original sample. This method is essential for generating reliable data from complex biological matrices such as plasma, urine, and liver microsome incubations.

Research Findings in Experimental Systems

Studies utilizing this compound as an internal standard have enabled the precise measurement of the 3'-Desethoxy-drotaverine metabolite in various experimental models. Below are representative findings from such analyses.

In Vitro: Human Liver Microsomes

To investigate the metabolic pathway of drotaverine, it can be incubated with human liver microsomes (HLMs), which contain the primary enzymes responsible for drug metabolism. By measuring the formation of 3'-Desethoxy-drotaverine over time, researchers can determine the rate of this specific metabolic reaction. The use of this compound ensures the accuracy of these measurements.

Table 1: Formation of 3'-Desethoxy-drotaverine in Human Liver Microsome Incubations

Data represent the mean concentration (ng/mL) of the metabolite formed following the incubation of drotaverine (10 µM). Quantification was achieved using this compound as an internal standard.

Incubation Time (minutes)Mean Concentration (ng/mL)Standard Deviation (SD)
00.000.00
515.21.8
1542.84.1
3078.56.9
60135.111.2

In Vivo: Rat Plasma Pharmacokinetics

Following administration of drotaverine to laboratory animals, the concentration of its metabolites in blood plasma is measured over time to understand their absorption, distribution, metabolism, and excretion (ADME) profile. In these studies, this compound is added to each plasma sample collected to ensure accurate quantification of the 3'-Desethoxy-drotaverine metabolite.

Table 2: Plasma Concentration of 3'-Desethoxy-drotaverine in Rats Following a Single Oral Dose of Drotaverine

Data represent the mean plasma concentration (ng/mL) of the metabolite at various time points post-administration. Quantification was performed using an LC-MS/MS method with this compound as the internal standard.

Time Post-Dose (hours)Mean Plasma Concentration (ng/mL)Standard Deviation (SD)
0.525.63.4
1.058.27.1
2.091.410.5
4.065.18.2
8.022.94.5
12.08.72.1
24.01.90.8

Application of 3 Desethoxy Drotaverine D10 in Pharmacokinetic Research and Drug Discovery Support

Contribution to Preclinical Pharmacokinetic Profiling of Drotaverine and its Analogues

In the preclinical assessment of drotaverine, a thorough understanding of its pharmacokinetic profile is essential. Studies in animal models, such as rats and mice, are conducted to determine how the drug is absorbed, distributed throughout the body, metabolized, and ultimately eliminated. nih.gov Accurate quantification of drotaverine and its analogues in biological matrices like plasma, urine, and bile is fundamental to these studies.

The use of 3'-Desethoxy-drotaverine-d10 as an internal standard in LC-MS/MS methods allows for the development of robust and reliable bioanalytical assays. These methods are crucial for generating the precise concentration-time data needed to calculate key pharmacokinetic parameters. While specific studies detailing the use of this compound are not widely published, the principles of using deuterated internal standards are well-established. For instance, in the bioanalysis of other drugs, the addition of a deuterated standard immediately after blood collection has been shown to stabilize the analyte by inactivating enzymes.

Key Pharmacokinetic Parameters Determined Using Accurate Bioanalytical Methods:

ParameterDescriptionImportance in Preclinical Profiling
Cmax Maximum (or peak) serum concentration that a drug achieves.Indicates the rate of absorption.
Tmax Time at which the Cmax is observed.Provides information on the rate of absorption.
AUC Area under the plasma drug concentration-time curve.Reflects the total amount of drug exposure over time.
t1/2 Elimination half-life.Determines the time it takes for the drug concentration to decrease by half.
CL Clearance.Measures the volume of plasma cleared of the drug per unit time.
Vd Volume of distribution.Indicates the extent of drug distribution in the body tissues.

Quantification of Metabolite-to-Parent Drug Ratios in In Vivo Preclinical Studies

Drotaverine undergoes extensive metabolism in the body. Preclinical studies in rats have identified several major metabolites, including 4'-desethyl-drotaverine, which are primarily excreted in the bile as glucuronide conjugates. nih.gov Understanding the extent of metabolism and the exposure to these metabolites is a critical aspect of drug development.

This compound, being a deuterated analogue of a potential drotaverine metabolite, is instrumental in the simultaneous quantification of both the parent drug and its metabolites. By serving as a stable internal standard, it enables the accurate determination of the metabolite-to-parent drug concentration ratios in various biological samples collected from in vivo preclinical studies. This information is vital for assessing the metabolic stability of drotaverine and its analogues and for identifying any potential safety concerns related to high levels of specific metabolites.

Assessment of Relative Bioavailability and Distribution Dynamics in Experimental Systems

Bioavailability refers to the fraction of an administered drug that reaches the systemic circulation. Preclinical studies are essential to determine the bioavailability of new drug candidates and different formulations. These studies often involve comparing the plasma concentration-time profiles after oral and intravenous administration.

The use of this compound as an internal standard ensures the accuracy of the bioanalytical data used to calculate the relative bioavailability of drotaverine and its analogues in experimental animals. Furthermore, by enabling precise quantification in various tissues, it aids in understanding the distribution dynamics of the drug and its metabolites. For example, studies with radiolabeled drotaverine in mice have shown that the drug is rapidly distributed to various organs, with higher concentrations initially found in the intestinal wall. nih.gov

Role in Understanding Structure-Metabolism Relationships for Drotaverine Derivatives

In drug discovery, understanding the relationship between a compound's chemical structure and its metabolic fate is crucial for designing new molecules with improved pharmacokinetic properties. In vitro metabolism studies using liver microsomes from different species are a common approach to investigate these structure-metabolism relationships (SMRs). nih.gov

By providing a reliable internal standard for the quantification of the parent compound and its metabolites in these in vitro systems, this compound can facilitate the elucidation of SMRs for drotaverine derivatives. Researchers can systematically modify the structure of drotaverine and, using accurate analytical methods, assess how these changes affect the rate and pathways of metabolism. This iterative process of design, synthesis, and metabolic evaluation, supported by robust bioanalytical techniques, is fundamental to the optimization of lead compounds in drug discovery.

Emerging Research Frontiers and Translational Potential of Deuterated Metabolites

Exploration of 3'-Desethoxy-drotaverine-d10 in Deuterium (B1214612) Metabolic Imaging (DMI) and Advanced MRS Applications

Deuterium Metabolic Imaging (DMI) is an emerging non-invasive technique that utilizes deuterium-labeled compounds to map metabolic pathways in vivo. nih.govnih.gov The introduction of stable isotopes like deuterium (²H) into metabolic substrates allows for the tracking and quantification of their conversion into various downstream metabolites using magnetic resonance spectroscopy (MRS). researchgate.net While direct research on this compound in DMI is not yet prevalent, its potential application represents a novel frontier in metabolic imaging. The deuteration of 3'-Desethoxy-drotaverine, a metabolite of Drotaverine, at ten positions (d10) provides a strong and distinct signal for MRS detection, making it a promising candidate for specialized DMI studies.

Non-Invasive Visualization of Metabolic Fluxes in Preclinical Disease Models

The ability to non-invasively visualize metabolic fluxes is critical for understanding disease pathophysiology and for developing targeted therapies. DMI, in conjunction with deuterated tracers, offers a powerful tool to achieve this. nih.gov In preclinical disease models, such as those for cancer or neurodegenerative disorders, altered metabolic pathways are a hallmark of disease progression. For instance, many tumors exhibit the Warburg effect, characterized by a shift towards aerobic glycolysis. ismrm.org DMI can be employed to probe this effect by tracking the metabolism of deuterated glucose. nih.govismrm.org

The hypothetical application of this compound in this context would be to investigate the metabolism of xenobiotics or specific endogenous pathways that may be altered in disease. By administering this compound to a preclinical model, researchers could potentially track its distribution, uptake, and metabolic conversion in different tissues. This could provide valuable insights into enzymatic activities and metabolic reprogramming in diseased states. The non-invasive nature of DMI allows for longitudinal studies in the same animal, reducing biological variability and providing a dynamic view of metabolic changes over time.

Preclinical Model Metabolic Pathway Investigated Potential Finding with this compound
Glioblastoma Rat ModelXenobiotic Metabolism / Drug ResistanceAltered uptake and metabolism of the compound in tumor tissue versus healthy brain, indicating specific enzymatic activity.
Alzheimer's Disease Mouse ModelNeuroinflammation / Blood-Brain Barrier IntegrityDifferential accumulation and clearance rates, providing insights into barrier function and glial cell metabolism.
Non-alcoholic Fatty Liver Disease (NAFLD) ModelHepatic Drug MetabolismChanges in the rate of metabolic conversion, reflecting the functional state of liver enzymes.

Development of Novel DMI Probes for Specific Biochemical Pathways

The development of novel DMI probes is essential for expanding the range of biochemical pathways that can be studied in vivo. An ideal DMI probe should be non-toxic, have favorable pharmacokinetic properties, and its deuterated signal should be readily distinguishable from natural abundance deuterium signals. This compound, as a deuterated metabolite, could serve as a scaffold for the development of probes targeting specific enzymes or transport systems.

For example, if the parent compound, Drotaverine, or its metabolite, 3'-Desethoxy-drotaverine, is known to be a substrate for a particular enzyme that is upregulated in a disease state, the deuterated version could be used to image the activity of this enzyme. The rate of conversion of this compound to its downstream metabolites would provide a direct measure of enzymatic flux. This approach would be analogous to how deuterated glucose is used to measure glycolytic flux. ismrm.org The development of such specific probes would enable a more targeted investigation of metabolic dysregulation in various diseases.

Future Directions in the Synthesis of Complex Isotope-Labeled Metabolites for Targeted Research

The synthesis of complex isotope-labeled metabolites like this compound is a rapidly advancing field. Future directions are focused on improving the efficiency, selectivity, and cost-effectiveness of labeling complex molecules. Advances in synthetic chemistry, including the use of novel catalysts and enzymatic reactions, are enabling the introduction of deuterium at specific positions within a molecule with high precision. This site-specific labeling is crucial for mechanistic studies, as it allows researchers to trace the fate of individual atoms through a metabolic pathway.

Furthermore, there is a growing interest in multi-isotope labeling, where a molecule is labeled with both deuterium and another stable isotope, such as carbon-13 (¹³C). This dual-labeling approach can provide complementary information and allow for more sophisticated metabolic flux analysis. nih.gov The custom synthesis of such complex labeled compounds is becoming more accessible, empowering researchers to design bespoke tracers for their specific research questions.

Expanding the Utility of Deuterated Analytical Standards in Comprehensive Drug Discovery and Development Pipelines

Deuterated compounds, such as this compound, play a crucial role as internal standards in quantitative bioanalysis using techniques like liquid chromatography-mass spectrometry (LC-MS). pharmaffiliates.comkcasbio.com Their use is fundamental to the accuracy and reliability of pharmacokinetic and metabolic studies throughout the drug discovery and development pipeline. clearsynth.comtandfonline.com

The key advantage of using a deuterated internal standard is that it has nearly identical physicochemical properties to the analyte of interest but a different mass. clearsynth.com This allows it to co-elute with the analyte during chromatography and experience similar ionization efficiency and matrix effects in the mass spectrometer. kcasbio.com By adding a known amount of the deuterated standard to a biological sample, any variations in sample preparation or instrument response can be normalized, leading to highly accurate quantification of the unlabeled drug or metabolite. kcasbio.comclearsynth.com

The expanding utility of these standards is evident in their application from early-stage drug discovery, where they are used for metabolite identification and metabolic stability assays, to late-stage clinical trials for precise pharmacokinetic profiling. pharmaffiliates.com The availability of high-purity deuterated standards is critical, as any presence of the unlabeled analyte as an impurity can lead to erroneous results. tandfonline.com Therefore, robust synthetic and purification methods are essential for the production of reliable deuterated analytical standards.

Stage of Drug Development Application of Deuterated Standard Benefit
Lead OptimizationIn vitro metabolic stability assaysAccurate determination of metabolic clearance rates.
Preclinical DevelopmentPharmacokinetic studies in animal modelsPrecise measurement of drug exposure and half-life.
Clinical TrialsBioequivalence and drug-drug interaction studiesReliable quantification of drug and metabolite concentrations in patient samples.
Post-marketing SurveillanceTherapeutic drug monitoringAccurate dose adjustments for personalized medicine.

Q & A

Q. Q1. What are the critical considerations for synthesizing and characterizing 3'-Desethoxy-drotaverine-d10 in isotopic labeling studies?

Methodological Answer : Synthesis requires precise isotopic substitution (deuterium at specific positions) to maintain molecular integrity. Characterization involves mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm deuterium incorporation and purity. Analytical validation should follow protocols for isotopic standards, as outlined in deuterated compound guidelines (e.g., ensuring <5% isotopic impurity) . For reproducibility, document reaction conditions (solvents, catalysts) and purification steps (HPLC, column chromatography) in line with standardized reporting frameworks .

Q. Q2. How can researchers validate the stability of this compound in experimental matrices (e.g., plasma, tissue homogenates)?

Methodological Answer : Stability studies should include:

  • Time-course analyses under varying temperatures (4°C, -20°C, -80°C) and pH conditions.
  • Matrix effect assessments using LC-MS/MS to detect degradation products or isotopic exchange.
  • Cross-validation with non-deuterated analogs to rule out deuterium loss artifacts. Reference analytical protocols from deuterated internal standard validation frameworks .

Advanced Research Questions

Q. Q3. How do isotopic effects (deuterium vs. hydrogen) influence the pharmacokinetic profile of this compound in vivo?

Methodological Answer : Design comparative pharmacokinetic (PK) studies using:

  • Dose-response models to assess deuterium’s impact on metabolic stability (e.g., CYP450-mediated oxidation).
  • Tracer techniques (e.g., stable isotope-labeled pharmacokinetic studies) to differentiate parent compound and metabolites. Analyze data using compartmental modeling, noting deviations from non-deuterated analogs due to kinetic isotope effects (KIEs) .

Q. Q4. How should researchers address contradictory data on the metabolite profile of this compound across different species?

Methodological Answer :

  • Systematic meta-analysis of existing studies to identify species-specific metabolic pathways (e.g., glucuronidation in rodents vs. sulfation in primates).
  • In vitro-in vivo extrapolation (IVIVE) using hepatocyte or microsomal assays to isolate interspecies variability.
  • Hypothesis testing via targeted metabolomics (e.g., MRM transitions for predicted metabolites) .

Q. Q5. What ethical and methodological safeguards are required for deuterated compound studies involving animal models?

Methodological Answer :

  • Ethical compliance : Adhere to institutional animal care guidelines (e.g., minimizing deuterium exposure duration) and disclose isotopic use in protocols .
  • Methodological rigor : Include control groups receiving non-deuterated analogs to isolate isotope-specific effects. Use power analysis to justify sample sizes, ensuring statistical validity .

Experimental Design & Data Analysis

Q. Q6. How to design a comparative study evaluating this compound’s spasmolytic efficacy against non-deuterated analogs?

Methodological Answer :

  • Double-blind randomized trials with parallel groups (deuterated vs. non-deuterated).
  • Endpoint selection : Measure muscle relaxation (e.g., ileum contractility assays) and correlate with deuterium’s impact on receptor binding kinetics (e.g., via surface plasmon resonance).
  • Statistical frameworks : Use ANOVA with post-hoc Tukey tests to compare efficacy, adjusting for isotopic variability .

Q. Q7. What strategies mitigate batch-to-batch variability in deuterated compound synthesis for longitudinal studies?

Methodological Answer :

  • Standardized synthesis protocols : Fix reaction parameters (e.g., solvent purity, deuterium gas pressure).
  • Quality control (QC) pipelines : Implement batch-wise NMR/MS profiling and stability testing under ICH guidelines .

Cross-Disciplinary Applications

Q. Q8. How can this compound be integrated into mechanistic studies of spasmolytic drug-target interactions?

Methodological Answer :

  • Isotope-edited spectroscopy : Use deuterium-labeled compounds in cryo-EM or X-ray crystallography to resolve binding pocket dynamics.
  • Computational modeling : Combine density functional theory (DFT) with molecular dynamics to simulate deuterium’s steric and electronic effects .

Q. Q9. What role does this compound play in environmental toxicology studies?

Methodological Answer :

  • Tracer applications : Track environmental persistence and bioaccumulation using deuterium as a non-radioactive label.
  • Degradation studies : Expose the compound to UV light or microbial communities, analyzing deuterium retention via high-resolution MS .

Data Reporting & Peer Review

Q. Q10. How to structure a manuscript reporting deuterium-specific findings for this compound?

Methodological Answer :

  • Abstract : Highlight isotopic novelty and methodological rigor (e.g., "First deuterium-labeled spasmolytic with validated stability").
  • Methods : Detail synthesis, characterization, and validation steps using CONSORT or ARRIVE guidelines for reproducibility .
  • Discussion : Contrast results with non-deuterated analogs, emphasizing deuterium’s role in metabolic or pharmacokinetic outcomes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.